

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Bromoacetyl)thiophene-2-carbonitrile

Cat. No.: B1280374

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CAS Number: 496879-84-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Bromoacetyl)thiophene-2-carbonitrile**, a reactive chemical intermediate with significant potential in drug discovery and chemical biology. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a covalent modifier of biological macromolecules.

Chemical and Physical Properties

5-(Bromoacetyl)thiophene-2-carbonitrile is a heteroaromatic compound featuring a thiophene ring substituted with a bromoacetyl group and a nitrile group.^{[1][2]} These functional groups impart a unique reactivity profile, making it a valuable tool for chemical synthesis and biological investigation.

Table 1: Physicochemical Properties of **5-(Bromoacetyl)thiophene-2-carbonitrile**

Property	Value	Reference(s)
CAS Number	496879-84-6	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrNOS	[1] [2] [3]
Molecular Weight	230.08 g/mol	[3]
IUPAC Name	5-(2-bromoacetyl)thiophene-2-carbonitrile	[2]
Synonyms	2-Thiophenecarbonitrile, 5-(2-bromoacetyl)-	[3]
Appearance	Likely a solid	N/A
Solubility	Expected to be soluble in common organic solvents	N/A
Storage	Store at 2-8°C	[4]

Spectroscopic Data

While experimentally obtained spectra for **5-(Bromoacetyl)thiophene-2-carbonitrile** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for **5-(Bromoacetyl)thiophene-2-carbonitrile** (in CDCl₃)

Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz)
Thiophene H-3	~7.8	d	~4.0
Thiophene H-4	~7.7	d	~4.0
-CH ₂ Br	~4.5	s	N/A

Table 3: Predicted ¹³C NMR Spectral Data for **5-(Bromoacetyl)thiophene-2-carbonitrile** (in CDCl₃)

Carbon Atom	Chemical Shift (δ , ppm) (Predicted)
C=O	~185
Thiophene C5	~145
Thiophene C3	~138
Thiophene C4	~135
Thiophene C2	~120
C≡N	~114
-CH ₂ Br	~30

Table 4: Expected Mass Spectrometry Data for **5-(Bromoacetyl)thiophene-2-carbonitrile**

Ion	[M+H] ⁺	[M+Na] ⁺
Exact Mass	229.9273	251.9092

Synthesis

A specific, published synthetic protocol for **5-(Bromoacetyl)thiophene-2-carbonitrile** is not readily available. However, a plausible and efficient synthesis can be proposed based on established organic chemistry principles, namely the Friedel-Crafts acylation of 2-thiophenecarbonitrile.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 2-thiophenecarbonitrile with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

2-Thiophenecarbonitrile

+ **Bromoacetyl Bromide**
/ AlCl_3

5-(Bromoacetyl)thiophene-2-carbonitrile

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Caption: Proposed synthesis of **5-(Bromoacetyl)thiophene-2-carbonitrile**.

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

- 2-Thiophenecarbonitrile
- Bromoacetyl bromide (or bromoacetyl chloride)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

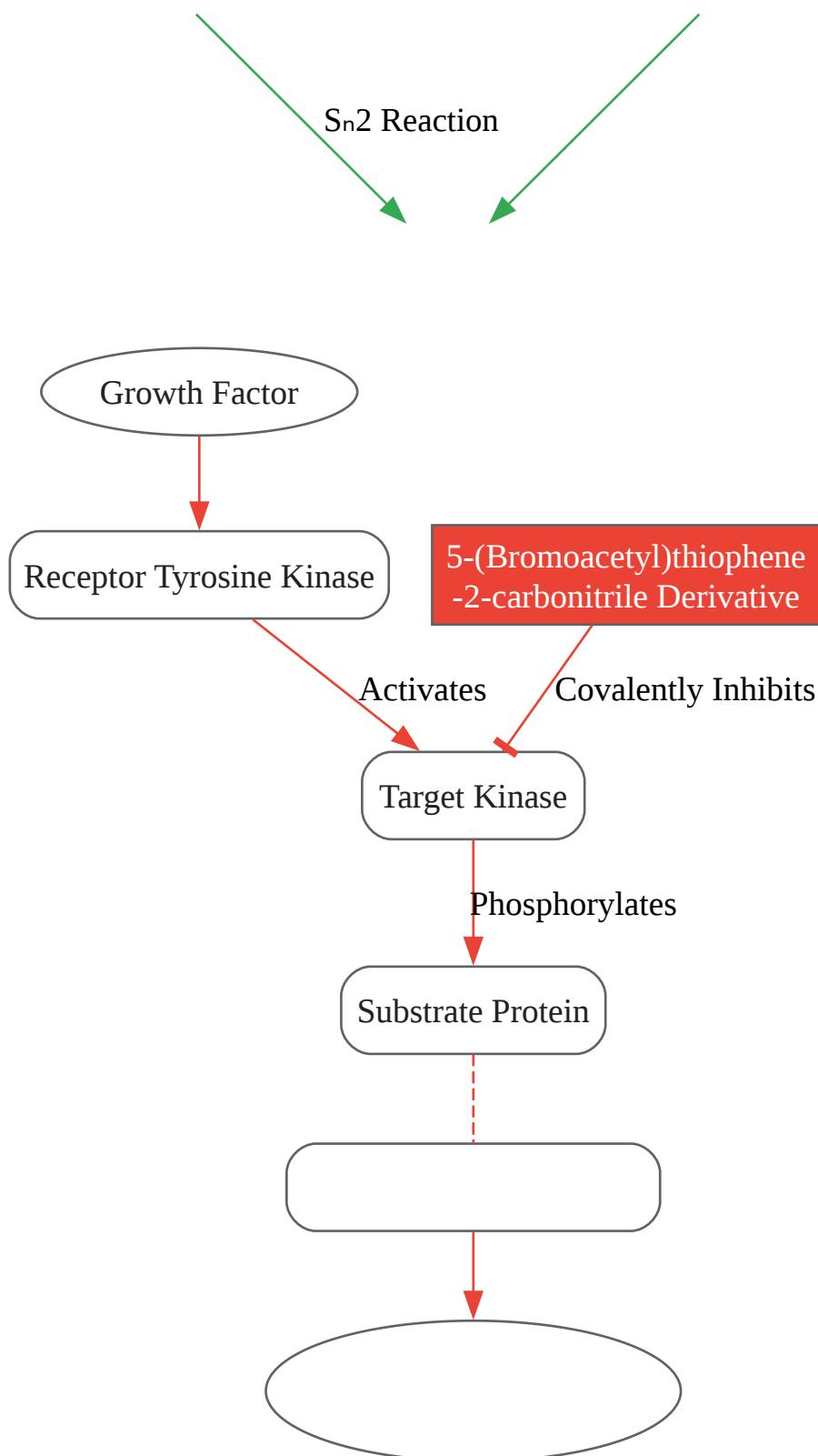
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add bromoacetyl bromide (1.0 equivalent) to the stirred suspension.
- After the addition is complete, add a solution of 2-thiophenecarbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-(Bromoacetyl)thiophene-2-carbonitrile**.

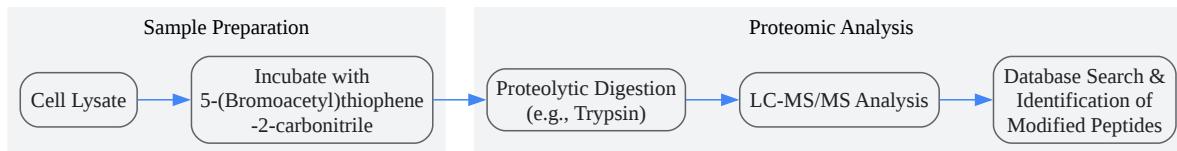
Reactivity and Applications in Drug Discovery

The key to the utility of **5-(Bromoacetyl)thiophene-2-carbonitrile** in drug discovery and chemical biology lies in the reactivity of the α -bromoacetyl group. This moiety is a potent electrophile that can react with nucleophilic residues in proteins, leading to the formation of a stable covalent bond.

Covalent Modification of Proteins

The bromoacetyl group is particularly reactive towards the thiol group of cysteine residues. This reaction proceeds via an $S_{n}2$ mechanism, resulting in the formation of a thioether linkage. This covalent and often irreversible interaction can be harnessed to permanently inhibit the function of a target protein.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280374#5-bromoacetyl-thiophene-2-carbonitrile-cas-number-496879-84-6>

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